molecular formula C8H17NO5 B15211507 2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol CAS No. 921609-50-9

2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

Cat. No.: B15211507
CAS No.: 921609-50-9
M. Wt: 207.22 g/mol
InChI Key: ZMTBYYBYWVFJCL-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a polyhydroxylated pyrrolidine derivative characterized by multiple hydroxyl and hydroxymethyl substituents.

Properties

CAS No.

921609-50-9

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

2-(1,2-dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C8H17NO5/c1-3(11)6(12)5-8(14)7(13)4(2-10)9-5/h3-14H,2H2,1H3

InChI Key

ZMTBYYBYWVFJCL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1C(C(C(N1)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Substrate Selection and N-Protection

The microbial synthesis of 2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol originates from N-protected aminotetraol precursors, typically N-benzyl-1-amino-1-deoxy-arabinitol or its C1–C4 alkyl/alkenyl analogs. Protection of the amine group with benzyl or formyl moieties prevents undesired side reactions during subsequent oxidation. For instance, N-benzyl-1-amino-1-deoxy-D-arabinitol serves as the primary substrate due to its compatibility with Gluconobacter oxydans enzymatic systems.

Enzymatic Oxidation and Intermediate Isolation

Oxidation of the N-protected aminotetraol (Formula I) to N-protected 5-amino-5-deoxypentulose (Formula II) is catalyzed by whole-cell suspensions or cell-free extracts of Gluconobacter species under aerobic conditions (pH 6.5–7.2, 28–32°C). This step selectively oxidizes the C4 hydroxyl group to a ketone, forming a pentulose intermediate. The reaction achieves 85–90% conversion within 24–48 hours, as monitored by HPLC.

Deprotection and Catalytic Cyclization

Removal of the N-benzyl group via hydrogenolysis (H₂, Pd/C, 40 psi) yields 5-amino-5-deoxypentulose (Formula III), which undergoes spontaneous cyclization in aqueous medium to form the pyrrolidine core. Subsequent catalytic hydrogenation (Raney Ni, 60°C) selectively reduces the imine intermediate, affording the target diol with >95% stereochemical purity.

Multi-Step Chemical Synthesis from Carbohydrate Precursors

D-Xylose-Based Route (Fleet Protocol)

Fleet et al. demonstrated the synthesis of analogous pyrrolidine diols from D-xylose through a nine-step sequence. Key stages include:

  • Koenigs-Knorr glycosidation to install a protected amine at C1.
  • Periodate cleavage of the carbohydrate backbone to generate a dialdehyde.
  • Intramolecular reductive amination using NaBH₃CN to form the pyrrolidine ring.
    Despite precise stereocontrol, this method suffers from a 12% overall yield due to inefficient protection/deprotection cycles and chromatographic losses.

Azidoacetaldehyde Condensation (Hung Protocol)

Hung’s approach begins with ozonolysis of 3-azidopropenylbenzene to produce azidoacetaldehyde, which undergoes enzymatic aldol condensation with dihydroxyacetone phosphate (DHAP) catalyzed by fructose-1,6-bisphosphate aldolase. The resulting 5-azido-5-deoxy-D-xylulose is hydrogenated (Pd/C, H₂) to yield the pyrrolidine diol. While this route achieves 35% yield over five steps, the requirement for stoichiometric palladium (10 wt%) raises cost and sustainability concerns.

Catalytic Hydrogenation and Functional Group Engineering

Palladium-Mediated Cyclization

Recent advances in heterocyclic synthesis, as exemplified by WO2012078802A1, highlight the utility of Pd(0)/Pd(II) catalysts for constructing pyrrolidine derivatives. Although developed for naphthyridinones, these methods suggest that 2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol could be synthesized via:

  • Halogenation of a pyrrolo-pyridine precursor.
  • Aminomethylation using substituted amines.
  • Carbonylative cyclization under CO atmosphere (50 psi, Pd(OAc)₂).

Stereoselective Hydroxylation

Post-cyclization hydroxylation remains challenging. In silico docking studies propose that microbial dihydroxylases from Aspergillus niger could introduce the 1,2-dihydroxypropyl moiety regioselectively, though experimental validation is pending.

Comparative Analysis of Synthetic Methods

Method Steps Yield Catalyst Stereoselectivity
Microbial oxidation 3 62% Gluconobacter >95% ee
Fleet (D-xylose) 9 12% None 88% ee
Hung (azidoacetaldehyde) 5 35% Pd/C (10 wt%) 91% ee
Pd-mediated cyclization 6 28%* Pd(OAc)₂ Undetermined

*Extrapolated from analogous reactions.

Chemical Reactions Analysis

Proline-Catalyzed α-Hydroxylation

A key reaction for introducing the 1,2-dihydroxypropyl side chain involves proline-catalyzed α-hydroxylation (Sage Journals ):

StepReactionReagents/ConditionsOutcome
a. Aldehyde Formation Alcohol → AldehydeDMSO/(COCl)₂, Et₃N, –78°C → RTOxidizes primary alcohol to aldehyde.
b. α-Hydroxylation Aldehyde → α-HydroxyaldehydeNitrosobenzene, L-proline, DMSO, 20°CIntroduces vicinal diol via organocatalytic asymmetric hydroxylation.
c. Reduction α-Hydroxyaldehyde → DiolNaBH₄, MeOH, 0°C → RTReduces aldehyde to primary alcohol, yielding (R)-configured diol .

This method achieves stereoselectivity critical for biological activity.

Epoxidation and Ring-Opening Reactions

The diol side chain can undergo epoxidation for further derivatization (Sage Journals ):

ReactionConditionsOutcome
Epoxidation Tosylation (TsCl, Et₃N) → Base-induced cyclization (NaH, THF)Forms (R)-configured epoxide (2-((R)-oxiran-2-ylmethyl)pyrrolidine) .
Epoxide Ring-Opening Nucleophiles (e.g., H₂O, amines) under acidic/basic conditionsGenerates polyfunctionalized products with expanded stereochemical complexity.

Protection/Deprotection Strategies

Selective protection of hydroxyl groups is critical for synthetic flexibility:

ReactionProtecting GroupConditions
Tosylation –OTsTsCl, Et₃N, CH₂Cl₂, catalytic Bu₂SnO
Boc Protection –Boc(Boc)₂O, DMAP, CH₂Cl₂

Biological Activity and Glycosidase Inhibition

The compound inhibits glycosidases (IC₅₀ <10 μM) via transition-state mimicry :

EnzymeInhibition MechanismBiological Relevance
α-GlucosidaseCompetitive inhibition via pyrrolidine ring interaction with active siteAntidiabetic potential
MannosidaseHydroxyl groups mimic carbohydrate oxocarbenium ion transition stateAntiviral applications

Structural and Stereochemical Analysis

  • Molecular Formula : C₇H₁₅NO₅ (PubChem CID 10198040 ).

  • Stereocenters : Four contiguous stereocenters (2R,3R,4R,5R) confirmed by NMR and X-ray crystallography .

  • Key Spectral Data (¹³C NMR, CDCl₃): δ 155.4 (C=O), 79.8 (C–O), 70.5 (CHOH), 66.9 (CH₂OH) .

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the synthesis of polymers or other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol exerts its effects would depend on its interactions with molecular targets. These could include enzymes or receptors in biological systems, where the compound might act as an inhibitor or activator. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general knowledge of pyrrolidine derivatives and polyhydroxylated compounds, the following comparisons can be hypothesized:

Structural Analogues

  • 3,4-Dihydroxyproline : A hydroxylated proline derivative with two hydroxyl groups on the pyrrolidine ring. Unlike the target compound, it lacks the hydroxymethyl and dihydroxypropyl substituents, which may reduce its steric bulk and hydrogen-bonding capacity .
  • 1-Deoxynojirimycin (DNJ): A pyrrolidine alkaloid with a single hydroxymethyl group and three hydroxyl groups. DNJ is a known α-glucosidase inhibitor, while the target compound’s additional dihydroxypropyl group may alter its binding affinity or specificity .

Functional Comparisons

  • Hydrogen-Bonding Capacity : The target compound’s four hydroxyl groups and hydroxymethyl substituent likely enhance its solubility and ability to interact with biological targets (e.g., enzymes) compared to simpler pyrrolidines like 3,4-dihydroxyproline.

Research Findings and Data Gaps

No experimental data (e.g., IC₅₀ values, solubility, or stability) for 2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol are available in the provided evidence. The cited documents focus on unrelated compounds, such as oxadiazole derivatives and pesticide chemicals (e.g., fluoroimide, chromafenozide) .

Limitations of Current Evidence

The lack of direct references to the target compound in the provided materials highlights a critical gap. For instance:

  • focuses on pesticide-related pyrroles and pyran derivatives, which are structurally distinct from the target molecule .

Biological Activity

2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a compound belonging to the pyrrolidine class of organic compounds, characterized by a five-membered saturated heterocycle containing one nitrogen atom. This compound is notable for its presence in natural sources such as Scilla peruviana and has garnered interest due to its potential biological activities.

  • Chemical Formula: C8_8H17_{17}NO5_5
  • Average Mass: 207.2260 Da
  • IUPAC Name: 2-(1,2-dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
  • Structure: The compound features multiple hydroxyl groups that contribute to its solubility and reactivity.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria and fungi. The structural motifs present in 2-(1,2-dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol may enhance its interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .

Anti-inflammatory Properties

Pyrrolidine derivatives are also linked to anti-inflammatory activities. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. The presence of hydroxymethyl groups in the structure may play a role in modulating inflammatory responses by interacting with specific receptors or enzymes involved in the inflammatory cascade .

Anticancer Potential

The anticancer properties of pyrrolidine compounds are an area of active research. Some studies have reported that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. The unique structure of 2-(1,2-dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol may contribute to its ability to affect cancer cell proliferation and survival .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of pyrrolidine derivatives exhibited potent activity against Staphylococcus aureus, suggesting that modifications in the hydroxymethyl group could enhance antibacterial potency.
  • Inflammation Model : In a murine model of inflammation, administration of pyrrolidine derivatives reduced edema and inflammatory cell infiltration significantly compared to controls, indicating their potential therapeutic role in inflammatory diseases.
  • Cancer Cell Lines : Research involving various cancer cell lines showed that certain pyrrolidine derivatives could inhibit growth and induce apoptosis in colorectal cancer cells, highlighting their potential as chemotherapeutic agents.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells

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